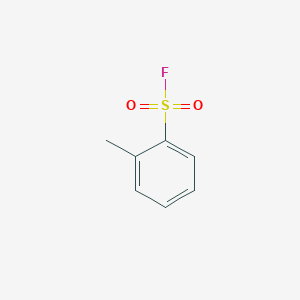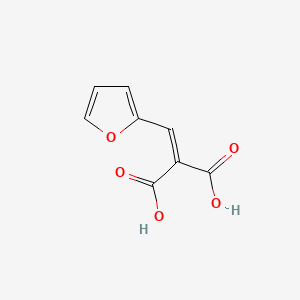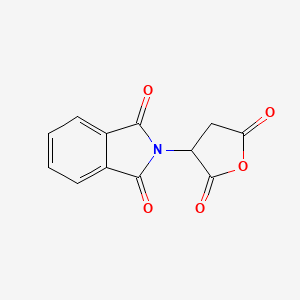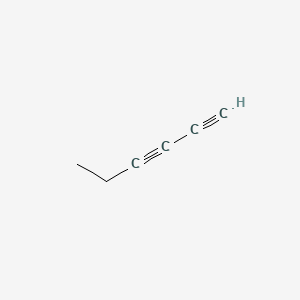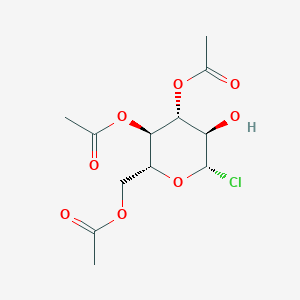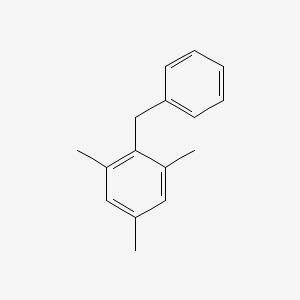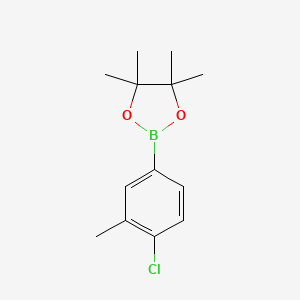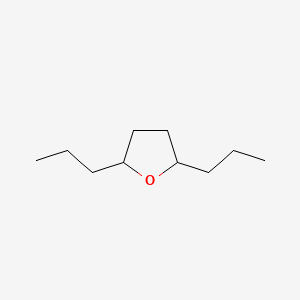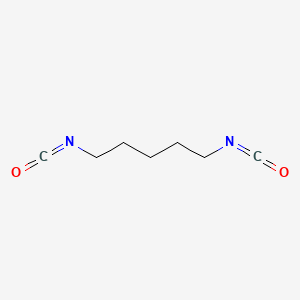
1,5-Diisocyanatopentane
描述
1,5-Diisocyanatopentane, also known as pentamethylene diisocyanate, is an organic compound with the molecular formula C7H10N2O2. It is a diisocyanate, meaning it contains two isocyanate groups (-N=C=O) attached to a pentane backbone. This compound is primarily used in the production of polyurethanes, which are essential materials in various industrial applications due to their versatility and durability .
准备方法
1,5-Diisocyanatopentane can be synthesized through several methods. One common synthetic route involves the reaction of 1,5-pentanediamine with phosgene (carbonyl chloride) under controlled conditions. The reaction typically occurs at elevated temperatures and pressures to ensure complete conversion of the diamine to the diisocyanate . Industrial production methods often involve continuous processes to maintain consistent quality and yield.
化学反应分析
1,5-Diisocyanatopentane undergoes various chemical reactions, primarily involving its isocyanate groups. Some of the key reactions include:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols, amines, and water. These reactions form urethanes, ureas, and carbamic acids, respectively.
Polymerization: this compound can polymerize with polyols to form polyurethanes, which are widely used in foams, coatings, adhesives, and elastomers.
Substitution Reactions: The isocyanate groups can also undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include alcohols, amines, and water, with reaction conditions typically involving moderate temperatures and the presence of catalysts to enhance reaction rates. The major products formed from these reactions are polyurethanes, ureas, and carbamic acids.
科学研究应用
1,5-Diisocyanatopentane has numerous applications in scientific research and industry:
Chemistry: It is used as a building block for synthesizing various polyurethane materials, which are essential in coatings, adhesives, and sealants.
Biology: In biological research, it is used to create biocompatible materials for medical devices and tissue engineering.
Medicine: Polyurethanes derived from this compound are used in the production of medical implants, wound dressings, and drug delivery systems.
作用机制
The primary mechanism by which 1,5-Diisocyanatopentane exerts its effects is through the reactivity of its isocyanate groups. These groups can form strong covalent bonds with compounds containing active hydrogen atoms, leading to the formation of urethane and urea linkages. This reactivity is harnessed in the production of polyurethanes, where the isocyanate groups react with polyols to form long polymer chains. The molecular targets and pathways involved in these reactions are primarily the hydroxyl and amine groups of the polyols and amines, respectively .
相似化合物的比较
1,5-Diisocyanatopentane can be compared with other diisocyanates, such as:
1,6-Hexamethylene diisocyanate (HDI): Similar to this compound, HDI is used in the production of polyurethanes. HDI has a longer carbon chain, which can affect the properties of the resulting polymers.
Toluene diisocyanate (TDI): TDI is another commonly used diisocyanate in polyurethane production. It has an aromatic ring, which imparts different mechanical and chemical properties to the polyurethanes compared to those derived from aliphatic diisocyanates like this compound.
Methylenediphenyl diisocyanate (MDI): MDI is widely used in rigid polyurethane foams.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of diisocyanates in industrial chemistry.
属性
IUPAC Name |
1,5-diisocyanatopentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-6-8-4-2-1-3-5-9-7-11/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPJRUKWEPYFJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C=O)CCN=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031491 | |
| Record name | Pentane, 1,5-diisocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4538-42-5 | |
| Record name | Pentamethylene diisocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4538-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentane, 1,5-diisocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Diisocyanatopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




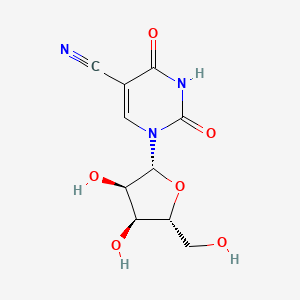

![1-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide](/img/structure/B3052725.png)
